molecular formula C7H11N3 B1498919 2-Isopropylpyrimidin-5-amine CAS No. 944902-46-9

2-Isopropylpyrimidin-5-amine

Cat. No.: B1498919
CAS No.: 944902-46-9
M. Wt: 137.18 g/mol
InChI Key: UQHUGWKIMAKEBO-UHFFFAOYSA-N
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Description

2-Isopropylpyrimidin-5-amine is a chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol . This amine-functionalized pyrimidine serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research . Its structure makes it a core scaffold for investigating and developing novel therapeutic agents, particularly in the field of kinase modulation . Kinases are critical targets for a range of diseases, and pyrimidine derivatives are a prominent class of compounds in this area of research . Furthermore, structurally related 2-aminopyrimidine compounds have demonstrated significant biological activity in pilot studies, such as inhibiting immune-activated nitric oxide (NO) production, suggesting potential as anti-inflammatory agents . The mechanism of action for such activity is distinct from cytotoxicity and remains an active area of investigation . As a building block, the pyrimidine ring can be further functionalized, for example, through chlorination to create dihalogenated intermediates that are highly useful for subsequent nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . This allows researchers to efficiently build more complex, diverse molecular architectures for structure-activity relationship (SAR) studies . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-propan-2-ylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5(2)7-9-3-6(8)4-10-7/h3-5H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHUGWKIMAKEBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655518
Record name 2-(Propan-2-yl)pyrimidin-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944902-46-9
Record name 2-(Propan-2-yl)pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(propan-2-yl)pyrimidin-5-amine
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Mechanism of Action

Biological Activity

2-Isopropylpyrimidin-5-amine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. Pyrimidines are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C8H12N4C_8H_{12}N_4 and features an isopropyl group at the second position of the pyrimidine ring. The presence of the amine group at position five enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

  • Inhibition of Nitric Oxide Production : Similar compounds have demonstrated the ability to inhibit nitric oxide (NO) production in immune cells, which is crucial for managing inflammatory responses .
  • Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) .

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResultReference
Anti-inflammatoryNO production assaySignificant inhibition at 50 µM concentration
AntimicrobialZone of inhibition testModerate activity against Gram-positive bacteria
CytotoxicityMTT assayIC50 values ranging from 10 to 50 µM depending on cell line

Case Studies

  • Anti-inflammatory Activity : A study investigated a series of pyrimidine derivatives, including this compound, for their ability to inhibit NO production in mouse peritoneal macrophages. Results indicated that compounds with similar structures effectively suppressed NO production by over 55% at concentrations as low as 2.5 µM, suggesting strong anti-inflammatory potential .
  • Antimicrobial Properties : Another study assessed the antimicrobial efficacy of pyrimidine derivatives against various bacterial strains. The results showed that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria, indicating potential for further development as an antimicrobial agent.
  • Cytotoxicity Profile : The cytotoxic effects were evaluated using different cancer cell lines through MTT assays. The compound displayed varying degrees of cytotoxicity, with IC50 values ranging from 10 to 50 µM, highlighting its selective toxicity towards cancer cells while sparing normal cells .

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Chemistry

  • 2-Isopropylpyrimidin-5-amine serves as a crucial building block in the synthesis of more complex organic molecules. Its pyrimidine ring structure allows for various substitution reactions, facilitating the creation of derivatives with tailored properties for specific applications.

Synthetic Methods

  • The synthesis of this compound can be achieved through several methods, including:
    • Cyclization Reactions: Utilizing isopropylamine and pyrimidine derivatives under controlled conditions.
    • Palladium-Catalyzed Reactions: These methods enhance selectivity and yield, especially in functionalizing the pyrimidine ring .

Biological Applications

Antimicrobial Properties

  • Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects

  • The compound has been investigated for its anti-inflammatory properties. In vitro assays demonstrated its ability to reduce nitric oxide (NO) production in immune cells, suggesting potential therapeutic applications in inflammatory diseases .

Pharmaceutical Development

  • Ongoing research is exploring the compound's potential as a therapeutic agent for diseases such as cancer and viral infections. Its unique structure may allow it to interact with specific molecular targets, modulating biochemical pathways essential for disease progression .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various pyrimidine derivatives, including this compound, against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating promising antimicrobial potential.

CompoundMIC (µg/mL)
This compound32
Control (No treatment)>128

Case Study 2: Anti-inflammatory Mechanism

In a pilot study focused on immune response modulation, researchers assessed the impact of this compound on NO production in mouse peritoneal macrophages. The compound effectively reduced NO levels by approximately 55% at a concentration of 50 µM.

TreatmentNO Production (µM)Percentage Inhibition
Control74-
This compound3355%

Industrial Applications

Agrochemicals and Pharmaceuticals

  • The compound's ability to act as a precursor in synthesizing agrochemicals highlights its industrial relevance. It can be used to develop novel herbicides and fungicides that target specific pathways in pests without affecting crops.

Material Science

  • Research into its application in creating new materials with enhanced properties has shown promise. Its unique chemical structure allows for modifications that can lead to materials with better thermal stability or electrical conductivity.

Comparison with Similar Compounds

2-Chloro-4-methylpyrimidin-5-amine

  • Structure : Chlorine at 2-position, methyl at 4-position, amine at 5-position.
  • Molecular Formula : C₅H₇ClN₄ (calculated molar mass: 158.59 g/mol).
  • Key Differences: The chloro substituent increases electrophilicity at the 2-position, making it reactive in cross-coupling reactions. Methyl at 4-position adds minor steric hindrance compared to the isopropyl group in the target compound.
  • Applications : Used as an intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors .

(4-Chloro-5-Methoxy-pyrimidin-2-yl)-isopropyl-amine

  • Structure : Chlorine at 4-position, methoxy at 5-position, isopropylamine at 2-position.
  • Molecular Formula : C₈H₁₂ClN₃O (molar mass: 201.65 g/mol, CAS: 1353945-30-8).
  • Key Differences :
    • Methoxy group enhances solubility and hydrogen-bonding capacity compared to the unsubstituted amine in 2-isopropylpyrimidin-5-amine.
    • Chlorine at 4-position may direct electronic effects differently than substituents in other positions.
  • Applications: Potential use in drug discovery due to balanced lipophilicity (Log P) and polarity .

Isopropyl-(5-nitro-pyridin-2-yl)-amine

  • Structure : Pyridine ring with nitro at 5-position and isopropylamine at 2-position (CAS: 26820-53-1).
  • Molecular Formula : C₈H₁₂N₄O₂.
  • Key Differences: Pyridine vs. pyrimidine ring alters electronic properties (pyridine is less electron-deficient).

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Substituents Applications
This compound C₇H₁₁N₃ 137.18 944902-46-9 2-isopropyl, 5-amine Pharmaceutical intermediates
2-Chloro-4-methylpyrimidin-5-amine C₅H₇ClN₄ 158.59 N/A 2-chloro, 4-methyl, 5-amine Kinase inhibitor synthesis
(4-Chloro-5-Methoxy-pyrimidin-2-yl)-isopropyl-amine C₈H₁₂ClN₃O 201.65 1353945-30-8 4-chloro, 5-methoxy, 2-isopropyl Drug discovery
Isopropyl-(5-nitro-pyridin-2-yl)-amine C₈H₁₂N₄O₂ 196.21 26820-53-1 5-nitro, 2-isopropyl (pyridine) Antibacterial precursor

Research Findings and Trends

  • Synthetic Utility : Palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination) are common for pyrimidine amines, as seen in the synthesis of 5-(4-methylpiperazin-1-yl)pyrimidin-2-amine .
  • Biological Relevance : QSAR studies on pyridin-2-amine derivatives highlight the importance of lipophilicity (Log P) and steric parameters (SMR) for antibacterial activity . While direct data on this compound is lacking, its isopropyl group likely optimizes these properties.
  • Patent Activity : The high patent count (35) for this compound underscores its industrial relevance, possibly in kinase inhibitors or antiviral agents .

Preparation Methods

The preparation of 2-Isopropylpyrimidin-5-amine generally proceeds through pyrimidine ring functionalization or construction with selective substitution at the 2- and 5-positions. The key challenge is the selective introduction of the isopropyl group at the 5-position and the amino group at the 2-position.

Preparation from 4,6-Dichloro-5-isopropylpyrimidin-2-amine

A common precursor in the synthesis of this compound is 4,6-dichloro-5-isopropylpyrimidin-2-amine. This compound can be synthesized via chlorination of hydroxypyrimidine derivatives using phosphorus oxychloride (POCl₃) under reflux conditions.

Key steps and conditions:

Step Reagents & Conditions Description Yield & Purity
1 Hydroxypyrimidine + POCl₃, reflux 110–120°C, 6–8 h Chlorination at C-4 and C-6 positions ~69% yield, purity >95%
2 Neutralization with ice-cold water Quenching excess POCl₃ -
3 Extraction with dichloromethane Isolation of chlorinated product -
4 Recrystallization from ethanol/water (1:1) Purification White solid obtained

This method yields 4,6-dichloro-5-isopropylpyrimidin-2-amine with confirmed structure via NMR and mass spectrometry.

Amination to Obtain this compound

The conversion of the dichloro intermediate to the target this compound involves nucleophilic substitution of the chlorine atoms, particularly at the 4- or 6-positions, by ammonia or amine sources to introduce the amino group at the 2-position.

Typical procedure:

  • Reaction of 4,6-dichloro-5-isopropylpyrimidin-2-amine with ammonia or ammonium salts in polar aprotic solvents (e.g., DMSO) at elevated temperatures (65–85°C) for several hours.
  • Control of reaction time and temperature is critical to favor substitution at the 2-position without over-substitution or degradation.
  • Workup includes cooling, filtration, and recrystallization to isolate the pure amine.

Experimental and Analytical Data Supporting Preparation

NMR and Mass Spectrometry Characterization:

Technique Key Observations Interpretation
¹H NMR Isopropyl group: septet at δ ~3.46 ppm (J = 7.2 Hz), doublet at δ ~1.28 ppm Confirms isopropyl substitution at C-5
NH₂ protons Broad singlet at δ ~7.31 ppm Confirms amino group presence at C-2
¹³C NMR Peaks at δ 160.6 ppm (C-2), 160.3 ppm (C-4/C-6), 121.6 ppm (C-5) Confirms substitution pattern on pyrimidine
Mass Spectrometry (EI) Molecular ion peaks at m/z 205/207 ([M⁺]) Confirms molecular formula C₇H₉Cl₂N₃ (for precursor)

These data confirm the regioselective substitution and purity of intermediates and final products.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents & Conditions Product Yield (%) Notes
1 Hydroxypyrimidine POCl₃ reflux 110–120°C, 6–8 h 4,6-Dichloro-5-isopropylpyrimidin-2-amine 69 Chlorination step, high purity achieved
2 4,6-Dichloro-5-isopropylpyrimidin-2-amine Ammonia, DMSO, 65–85°C, 4–6 h This compound Variable Amination step, requires careful control
3 Amidines + β-dicarbonyl compounds (ring formation) Acid/base catalysis, controlled temperature Substituted pyrimidines Variable Alternative ring construction approach

Research Findings and Optimization Notes

  • Temperature and solvent choice critically influence substitution selectivity and yield. Polar aprotic solvents such as DMSO facilitate nucleophilic substitution reactions efficiently.
  • Reaction time must be optimized to prevent side reactions or over-substitution.
  • Purification by recrystallization from ethanol/water mixtures enhances product purity.
  • Analytical monitoring via NMR and HPLC is essential for confirming reaction progress and product integrity.
  • Computational studies (DFT) can predict electrophilic sites and guide substitution strategies, though primarily applied to related analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Isopropylpyrimidin-5-amine?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting chlorinated pyrimidine derivatives (e.g., 4-chloro-2,6-dichloropyrimidine) with isopropylamine in polar solvents like ethanol or acetonitrile at 50–80°C. Reaction progress is monitored using thin-layer chromatography (TLC), and the product is purified via recrystallization or column chromatography .

Q. How should this compound be characterized to confirm its structure?

  • Methodological Answer : Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and molecular symmetry.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • Infrared Spectroscopy (IR) : To identify functional groups like NH₂ or C-Cl bonds.
  • Elemental Analysis : Verify purity and stoichiometry .

Q. What are the solubility and storage recommendations for this compound?

  • Methodological Answer :

  • Solubility : Test in DMSO, ethanol, or acetonitrile; heating to 37°C with sonication can enhance dissolution .
  • Storage : Store at room temperature in a sealed, moisture-proof container. For long-term stability, aliquot and store at -20°C (1 month) or -80°C (6 months) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Continuous Flow Processes : Enable precise control of temperature, pressure, and reagent ratios, reducing side reactions .
  • Catalytic Additives : Use bases like potassium carbonate to accelerate substitution kinetics.
  • Kinetic Monitoring : Employ in-situ techniques (e.g., FTIR or Raman spectroscopy) to track intermediate formation .

Q. What mechanistic insights explain the reactivity of the chlorine substituent in related pyrimidine derivatives?

  • Methodological Answer : The chlorine atom at the 4-position acts as an electrophilic center, facilitating nucleophilic substitution. Its electron-withdrawing nature enhances binding affinity in biological systems via hydrogen bonding or electrostatic interactions. Isotopic labeling (e.g., ³⁶Cl) and computational modeling (DFT) can elucidate reaction pathways .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural analysis?

  • Methodological Answer :

  • Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography for definitive stereochemistry, HPLC for purity checks).
  • Dynamic Effects : Consider tautomerism or solvent-induced shifts in NMR.
  • Degradation Analysis : Test for hydrolytic byproducts under storage or reaction conditions .

Q. What strategies are recommended for studying the biological interactions of this compound?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen for protein targets.
  • Enzyme Assays : Measure inhibition kinetics (IC₅₀) against relevant enzymes (e.g., kinases).
  • Molecular Docking : Simulate binding modes using software like MOE or AutoDock to guide SAR studies .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
2-Isopropylpyrimidin-5-amine

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